![molecular formula C8H13N B2666076 1-Azaspiro[4.4]non-3-ene CAS No. 1955522-57-2](/img/structure/B2666076.png)
1-Azaspiro[4.4]non-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[4.4]non-3-ene is a chemical compound with a unique structure . It is part of a class of compounds known as spiroheterocycles . The compound has been used in the synthesis of various structurally diverse spirocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .Molecular Structure Analysis
The molecular structure of this compound is unique and complex. It contains a spirocyclic ring system, which is a characteristic feature of this class of compounds .Chemical Reactions Analysis
In chemical reactions, this compound undergoes a series of transformations. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Nitroso-ene cyclization : This method is used for the rapid construction of 1-azaspiro[4.4]nonane, a key structural motif in the modular synthesis of cephalotaxine, a compound with antileukemic activity (Huang et al., 2015).
Synthesis of Enantiomers : Racemic 1-azaspiro[4.4]nonane-2,6-dione can be synthesized and resolved into enantiomers, which are important for producing compounds like cephlotaxine (Nagasaka et al., 1997).
Core Skeleton in Bioactive Natural Products : The 1-azaspiro[4.4]nonane ring system is a core structure in several bioactive natural products, notably cephalotaxine, known for its antileukemic activity (El Bialy et al., 2005).
Biological Applications
Antimicrobial and Cytotoxic Activities : Compounds with the 1-azaspiro[4.4]non-3-ene structure have been isolated from pathogenic fungi and tested for antimicrobial, cytotoxic, and other biological activities (Narmani et al., 2018).
Angiogenesis Inhibition : Azaspirene, containing a this compound structure, is an angiogenesis inhibitor isolated from fungus, showing potential in inhibiting endothelial migration (Asami et al., 2002).
Insect Repellent : The this compound structure has been found in compounds like polyzonimine, which serves as an insect repellent and irritant produced by millipeds (Smolanoff et al., 1975).
Chemical Properties and Applications
Synthesis of Spiro Compounds : this compound derivatives have been synthesized for studying their structural properties and potential applications in various fields (Collins & Andrako, 1966).
Bioorthogonal Reporters : Hydrophilic azaspiroalkenes, including azaspiro[2.4]hept-1-ene, show enhanced water solubility and reactivity, useful in biochemical applications like protein tagging (An et al., 2018).
Anticonvulsant Properties : N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been synthesized and tested for their anticonvulsant properties, showing potential in therapeutic applications (Kamiński et al., 2008).
Direcciones Futuras
The future directions for research on 1-Azaspiro[4.4]non-3-ene could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound’s unique structure and reactivity make it a promising candidate for the development of new synthetic methods and the discovery of novel reactions .
Propiedades
IUPAC Name |
1-azaspiro[4.4]non-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h3,6,9H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCPAJIWOESME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C=CCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

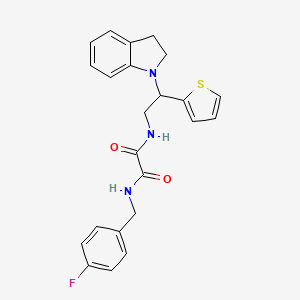



![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
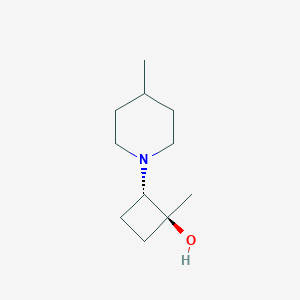
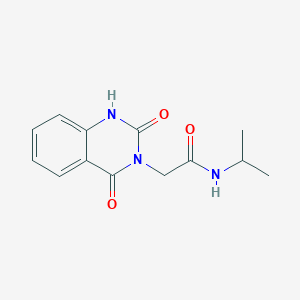
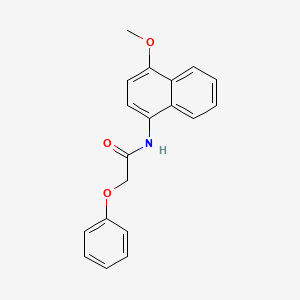
![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)

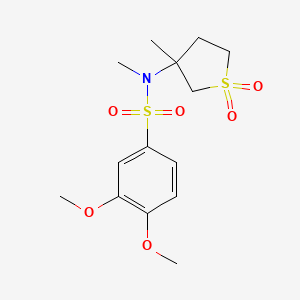
![1-[6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-isopropylpiperidine-4-carboxamide](/img/structure/B2666015.png)
